REACTION_CXSMILES
|
[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C(OCCCl)(OC(CCl)C)=O
|
Name
|
|
Quantity
|
0.051 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 190° C.-192° C. in a 10 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
at about room temperature
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours of heating
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCl)(OC(CCl)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C(OCCCl)(OC(CCl)C)=O
|
Name
|
|
Quantity
|
0.051 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 190° C.-192° C. in a 10 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
at about room temperature
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours of heating
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCl)(OC(CCl)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |